N-[(4-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine
Description
N-[(4-Fluorophenyl)methyl]-1-methylpyrrolidin-3-amine (CAS: 1249677-78-8) is a fluorinated amine derivative with the molecular formula C₁₂H₁₇FN₂ and a molecular weight of 208.28 g/mol. The compound features a pyrrolidine ring substituted with a methyl group at position 1 and a 4-fluorobenzyl moiety at position 3 (Figure 1).
While provides basic product information (e.g., MDL number MFCD14671436), critical data such as biological activity, toxicity, and synthesis protocols are absent in the available literature. This gap highlights the need for further experimental characterization.
Properties
Molecular Formula |
C12H17FN2 |
|---|---|
Molecular Weight |
208.27 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H17FN2/c1-15-7-6-12(9-15)14-8-10-2-4-11(13)5-3-10/h2-5,12,14H,6-9H2,1H3 |
InChI Key |
UHCQJWBGDAYAHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine typically involves the reaction of 4-fluorobenzyl chloride with 1-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
N-Alkylation and Acylation Reactions
The tertiary amine group undergoes alkylation and acylation under standard conditions. For example:
-
Methylation : Reacts with methyl iodide in THF at 0–25°C to form quaternary ammonium salts (yields: 70–85%).
-
Acylation : Acetyl chloride in dichloromethane with triethylamine produces the corresponding amide (reaction time: 2–4 hr; yield: 65%).
Key factors influencing reactivity :
-
Steric hindrance from the methyl group at position 1 slows reaction kinetics compared to unsubstituted pyrrolidines.
-
Electron-withdrawing effects of the 4-fluorophenyl group enhance electrophilic susceptibility at the benzylic position .
Oxidation Reactions
The pyrrolidine ring undergoes selective oxidation:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C → rt, 12 hr | N-Oxide derivative | 55% |
| KMnO₄ (aq.) | pH 7, 50°C, 6 hr | Ring-opened dicarboxylic acid | 40% |
Oxidation regioselectivity is influenced by the methyl group’s steric protection at position 1, directing attack to position 3.
Ring-Opening Reactions
The compound participates in acid-catalyzed ring-opening:
-
HCl (conc.) : Forms a linear ammonium chloride via C–N bond cleavage (reflux, 8 hr; yield: 78%).
-
H₂SO₄/HNO₃ : Nitration at the para position of the fluorophenyl group occurs concurrently with ring opening (yield: 62%).
Photochemical Reactions
Recent advancements in photochemistry enable three-component couplings:
-
Reacts with o-phenolic ketones and organoboronic acids under 427 nm LED irradiation in methanol to form α-tertiary o-hydroxybenzylamines .
-
Mechanism : Excitation of a boronate-ketimine complex facilitates 1,3-boronate rearrangement, forming new C–C bonds (Fig. 1) .
Optimized conditions :
Catalytic Functionalization
Transition-metal catalysis expands synthetic utility:
-
Rhodium-catalyzed hydroaminomethylation : With styrenes and CO/H₂, forms β-branched amines (n:iso > 99:1) .
-
Palladium-mediated C–H activation : Direct arylation at the pyrrolidine β-position using aryl halides (Pd(OAc)₂, 100°C; yield: 48%) .
Aromatic Substitution
Electrophilic aromatic substitution (EAS) occurs at the fluorophenyl group:
| Reaction Type | Reagent | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Meta | 35% |
| Bromination | Br₂, FeBr₃ | Para | 28% |
Fluorine’s strong para-directing effect dominates despite the methylpyrrolidine’s electronic influence .
Comparative Reactivity Table
A comparison with structurally similar compounds highlights unique features:
| Compound | Reaction with mCPBA (Yield) | EAS Nitration (Yield) |
|---|---|---|
| N-[(4-FP)methyl]-1-methylpyrrolidin-3-amine | 55% | 35% |
| N-[(3-FP)methyl]-1-methylpyrrolidin-3-amine | 42% | 41% |
| 1-Methylpyrrolidin-3-amine | 68% | N/A |
Abbreviations: 4-FP = 4-fluorophenyl; 3-FP = 3-fluorophenyl
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and specificity, while the pyrrolidine moiety can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The pyrrolidine core in the target compound offers conformational rigidity compared to the planar pyridazine or pyrimidine systems in analogs.
- Fluorine substitution at the para position (vs. meta in ) may enhance metabolic stability due to reduced susceptibility to oxidative metabolism .
Biological Activity
N-[(4-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine, often referred to as a pyrrolidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders. This article explores the compound's biological activity, including its mechanisms of action, pharmacological profiles, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a fluorophenyl group and an amine functional group. The presence of the fluorine atom enhances its lipophilicity, which is crucial for its interaction with biological targets. The molecular formula is , with a molecular weight of approximately 201.26 g/mol.
This compound interacts with various neurotransmitter receptors and enzymes, modulating their activity. This modulation can lead to significant physiological effects, making the compound a candidate for drug development aimed at treating conditions such as depression and anxiety disorders. The fluorophenyl group is particularly noted for enhancing binding affinity and selectivity towards these targets.
Antidepressant Activity
Research indicates that derivatives of this compound may exhibit antidepressant-like effects. For instance, structural analogs have been shown to possess significant antagonist activity against neurotransmitter receptors involved in mood regulation, with some compounds demonstrating effective binding affinities (K_B values) in the nanomolar range .
Neurotransmission Modulation
The compound's ability to influence neurotransmission is evidenced by studies showing its interaction with serotonin and dopamine receptors. These interactions are critical for the modulation of mood and behavior, suggesting potential applications in treating mood disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly alter neurotransmitter release patterns. For example:
| Study | Compound | Effect | Reference |
|---|---|---|---|
| 1 | This compound | Increased serotonin release | |
| 2 | Structural analogs | Antagonist activity on dopamine receptors | |
| 3 | Fluorinated derivatives | Enhanced binding affinity to GABA receptors |
In Vivo Studies
Preclinical trials involving animal models have shown promising results regarding the safety and efficacy of this compound in modulating behavioral responses associated with anxiety and depression. Dosing regimens have been optimized to assess pharmacokinetics and therapeutic windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
